molecular formula C14H10ClN3O B11847609 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one

Cat. No.: B11847609
M. Wt: 271.70 g/mol
InChI Key: IISTXRIOBBKAKG-UHFFFAOYSA-N
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Description

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one is a heterocyclic compound that features both quinoline and pyrimidine moieties

Preparation Methods

The synthesis of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be achieved through a reaction involving 4(3H)-pyrimidone and 2-chloro-3-(chloromethyl)quinoline. The reaction is typically carried out in the presence of potassium hydroxide and iron nanoparticles in dimethyl sulfoxide solution under reflux conditions .

Chemical Reactions Analysis

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom in the quinoline ring can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives.

    Reduction Reactions: The pyrimidinone moiety can be reduced to form pyrimidine derivatives.

Common reagents used in these reactions include potassium hydroxide, iron nanoparticles, and dimethyl sulfoxide. Major products formed from these reactions include substituted quinoline derivatives and pyrimidine derivatives .

Scientific Research Applications

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimalarial and anticancer agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for its potential use in the synthesis of other heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application being studied.

Comparison with Similar Compounds

3-((2-Chloroquinolin-3-yl)methyl)pyrimidin-4(3H)-one can be compared with other similar compounds, such as:

    2-Chloroquinoline: Lacks the pyrimidine moiety and has different biological activities.

    4(3H)-Pyrimidone: Lacks the quinoline moiety and has different chemical properties.

    Quinoline N-oxide: An oxidized derivative with different reactivity.

The uniqueness of this compound lies in its combined quinoline and pyrimidine structure, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C14H10ClN3O

Molecular Weight

271.70 g/mol

IUPAC Name

3-[(2-chloroquinolin-3-yl)methyl]pyrimidin-4-one

InChI

InChI=1S/C14H10ClN3O/c15-14-11(8-18-9-16-6-5-13(18)19)7-10-3-1-2-4-12(10)17-14/h1-7,9H,8H2

InChI Key

IISTXRIOBBKAKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=N2)Cl)CN3C=NC=CC3=O

Origin of Product

United States

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